molecular formula C15H15Br B13145253 1-Bromo-4-(2-phenylpropan-2-yl)benzene

1-Bromo-4-(2-phenylpropan-2-yl)benzene

Cat. No.: B13145253
M. Wt: 275.18 g/mol
InChI Key: PMFBBWGRARUNFV-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-phenylpropan-2-yl)benzene is an organic compound with the molecular formula C15H15Br. It is a brominated derivative of benzene, characterized by the presence of a bromine atom and a phenylpropan-2-yl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-phenylpropan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(2-phenylpropan-2-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via the formation of a benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-phenylpropan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-4-(2-phenylpropan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-phenylpropan-2-yl)benzene involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. The compound can form intermediates such as benzenonium ions, which undergo further reactions to yield substituted products .

Comparison with Similar Compounds

  • 1-Bromo-4-(1-methyl-1-phenylethyl)benzene
  • 1-Bromo-2-(propan-2-yl)benzene
  • (1-Bromo-1-phenylpropan-2-yl)benzene

Comparison: 1-Bromo-4-(2-phenylpropan-2-yl)benzene is unique due to the specific positioning of the bromine atom and the phenylpropan-2-yl group, which influences its reactivity and applications

Properties

IUPAC Name

1-bromo-4-(2-phenylpropan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFBBWGRARUNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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